molecular formula C22H22N2O B13701713 N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline

N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline

Cat. No.: B13701713
M. Wt: 330.4 g/mol
InChI Key: UYSIBUFFUORGBN-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core substituted with an aniline group.

Preparation Methods

The synthesis of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of 4-(10H-phenoxazin-10-yl)benzonitrile with diethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. For example, oxidation of this compound can lead to the formation of phenoxazine N-oxide, while reduction can yield the corresponding amine . Substitution reactions often involve the replacement of the diethylamino group with other functional groups, leading to a variety of derivatives with different properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets such as DNA and enzymes. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be compared with other phenoxazine derivatives such as N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline and 4-(10H-phenoxazin-10-yl)benzonitrile . While these compounds share a similar core structure, their substituents can significantly affect their chemical and physical properties. For instance, the diethylamino group in this compound provides different electronic and steric effects compared to the dimethylamino group in N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline, leading to variations in reactivity and applications.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and material science. Understanding its synthesis, reactions, and mechanism of action can help in the development of new applications and derivatives with enhanced properties.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

N,N-diethyl-4-phenoxazin-10-ylaniline

InChI

InChI=1S/C22H22N2O/c1-3-23(4-2)17-13-15-18(16-14-17)24-19-9-5-7-11-21(19)25-22-12-8-6-10-20(22)24/h5-16H,3-4H2,1-2H3

InChI Key

UYSIBUFFUORGBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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